[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone
CAS No.:
Cat. No.: VC20202958
Molecular Formula: C19H20N4O5S2
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N4O5S2 |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C19H20N4O5S2/c1-27-15-7-6-13(12-16(15)28-2)19(24)22-8-10-23(11-9-22)30(25,26)17-5-3-4-14-18(17)21-29-20-14/h3-7,12H,8-11H2,1-2H3 |
| Standard InChI Key | IOVGQJLNTPJIHS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)OC |
Introduction
The compound “4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone” is a synthetic organic molecule that belongs to the class of sulfonamide derivatives. It incorporates a benzothiadiazole moiety, a piperazine ring, and a methanone group connected to a dimethoxyphenyl structure. Compounds with similar frameworks are often studied for their potential applications in pharmaceuticals, particularly as inhibitors of specific enzymes or as agents with antimicrobial, antileishmanial, or neuroprotective properties.
Structural Features
The compound features the following key structural elements:
-
Benzothiadiazole Core: A bicyclic aromatic system containing sulfur and nitrogen atoms, which is known for its electron-withdrawing properties and bioactivity.
-
Piperazine Ring: A six-membered heterocyclic structure that enhances solubility and binding affinity in biological systems.
-
Dimethoxyphenyl Group: Provides hydrophobic interactions and potential electron-donating effects.
-
Sulfonamide Linkage: A functional group often associated with enzyme inhibition due to its ability to mimic biological substrates.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O5S |
| Molecular Weight | 404.44 g/mol |
| Functional Groups | Sulfonamide, Methanone, Ether |
| Key Structural Features | Benzothiadiazole, Piperazine |
Synthesis
The synthesis of compounds like this typically involves:
-
Formation of the Benzothiadiazole Moiety: Starting from ortho-substituted aromatic amines and sulfur-containing reagents.
-
Piperazine Functionalization: Introducing the sulfonamide group via sulfonyl chloride derivatives.
-
Coupling with Dimethoxybenzene: Achieved through Friedel-Crafts acylation or similar methods.
Research Findings
Studies on related compounds provide insights into their biological activities:
Limitations and Future Directions
While the compound shows promise in preliminary studies:
-
Further optimization is required to improve selectivity and reduce cytotoxicity.
-
Pharmacokinetic studies are needed to assess bioavailability and metabolism.
-
Expanding structure-activity relationship (SAR) studies could identify analogs with enhanced potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume